molecular formula C18H21NO3 B4110532 N-(6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)-4-methoxybenzamide

N-(6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)-4-methoxybenzamide

Cat. No. B4110532
M. Wt: 299.4 g/mol
InChI Key: SVVNTIGIJRROQK-UHFFFAOYSA-N
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Description

N-(6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)-4-methoxybenzamide, also known as DTBM-MOB, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a multistep process and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)-4-methoxybenzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4), which are involved in the inflammatory response. N-(6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)-4-methoxybenzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)-4-methoxybenzamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-(6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)-4-methoxybenzamide has also been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis. In addition, N-(6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)-4-methoxybenzamide has been shown to protect neurons against oxidative stress and improve cognitive function in preclinical models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)-4-methoxybenzamide is a novel small molecule with various potential therapeutic applications. Its advantages include its high purity and high-quality synthesis method, as well as its ability to exhibit various biological activities. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for N-(6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)-4-methoxybenzamide research. One potential direction is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis and inflammatory bowel disease. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

N-(6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)-4-methoxybenzamide has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been studied extensively in preclinical models, and its potential therapeutic applications have been explored in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

N-(6,6-dimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-18(2)10-15(14-8-9-22-16(14)11-18)19-17(20)12-4-6-13(21-3)7-5-12/h4-9,15H,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVNTIGIJRROQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(C1)OC=C2)NC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)-4-methoxybenzamide
Reactant of Route 2
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N-(6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)-4-methoxybenzamide
Reactant of Route 3
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N-(6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)-4-methoxybenzamide
Reactant of Route 5
N-(6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)-4-methoxybenzamide
Reactant of Route 6
N-(6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-yl)-4-methoxybenzamide

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